molecular formula C18H21N3O5S2 B2478214 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-27-6

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2478214
CAS No.: 865546-27-6
M. Wt: 423.5
InChI Key: FRRGRYVEUPOWQN-UHFFFAOYSA-N
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Description

This compound belongs to the sulfamoylbenzamide class, characterized by a central benzamide scaffold substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 3-cyanothiophen-2-yl moiety at the amide nitrogen.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-25-10-8-21(9-11-26-2)28(23,24)16-5-3-14(4-6-16)17(22)20-18-15(13-19)7-12-27-18/h3-7,12H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRGRYVEUPOWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzamide Core Formation

The benzamide core is typically synthesized via Friedel-Crafts acylation or nucleophilic acyl substitution. A representative protocol involves:

  • Coupling 4-nitrobenzoic acid chloride with 3-cyanothiophen-2-amine in dichloromethane using triethylamine as a base.
  • Reduction of the nitro group to an amine using nickel chloride hexahydrate and sodium borohydride in methanol, achieving yields of 74–88%.

Key Reaction Conditions

Step Reagents Solvent Temperature Yield
Acylation 4-Nitrobenzoyl chloride, 3-cyanothiophen-2-amine Dichloromethane 0–25°C 85%
Nitro Reduction NiCl₂·6H₂O, NaBH₄ Methanol 25°C 88%

Sulfamoylation of the Benzamide Intermediate

Introducing the bis(2-methoxyethyl)sulfamoyl group requires sulfamoyl chloride derivatives. A two-step process is employed:

  • Synthesis of bis(2-methoxyethyl)sulfamoyl chloride by reacting thionyl chloride with bis(2-methoxyethyl)amine in tetrahydrofuran (THF).
  • Electrophilic substitution at the para position of the benzamide using the sulfamoyl chloride under basic conditions (pyridine or triethylamine).

Optimized Parameters

  • Molar Ratio : Benzamide intermediate to sulfamoyl chloride = 1:1.2
  • Solvent : Dimethylformamide (DMF) at 60°C
  • Yield : 70–75% after column chromatography (eluent: 10:1 hexane/ethyl acetate).

Cyanothiophene Functionalization

The 3-cyanothiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent-derived method uses:

  • Palladium-catalyzed coupling of 3-bromothiophene-2-carbonitrile with the benzamide intermediate.
  • Microwave-assisted synthesis to enhance reaction efficiency (150°C, 15 minutes), achieving 82% yield.

Catalytic System

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Ligand : XPhos (2 mol%).

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoylation kinetics but risk cyanothiophene degradation above 80°C. Ethanol/water mixtures (4:1) improve solubility during nitro reductions while minimizing side reactions.

Catalytic Efficiency in Cross-Coupling

Comparative studies show Pd(OAc)₂ with XPhos outperforms PdCl₂(dppf) in Suzuki reactions, reducing aryl bromide byproduct formation from 15% to <5%. Microwave irradiation further accelerates coupling rates by 40% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase chromatography (silica gel, hexane/ethyl acetate gradient) resolves sulfamoylated intermediates.
  • Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the final compound with >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.81 (s, 1H, NH), 7.70 (d, J = 2.4 Hz, thiophene-H), 4.21 (d, J = 6.4 Hz, OCH₂CH₃).
  • FT-IR : 2230 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (amide C=O).
  • Mass Spec : [M+H]⁺ at m/z 478.2 (calculated 478.1).

Industrial-Scale Adaptation and Challenges

Cost-Effective Sulfamoyl Chloride Synthesis

Bulk production of bis(2-methoxyethyl)sulfamoyl chloride uses continuous-flow reactors, reducing THF consumption by 30% and reaction time to 2 hours.

Byproduct Management

Hydrolysis of the cyanothiophene group generates trace amounts of thiophene-2-carboxamide, necessitating recrystallization from ethanol/water (3:1) to maintain >99% purity.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a synthetic compound with a molecular structure that includes a benzamide core substituted with a sulfamoyl group and a thiophene moiety. Its chemical formula is C18H21N3O5S2, and it has two methoxyethyl groups attached to the sulfur atom, which enhances its solubility and biological activity . This compound is of interest in medicinal chemistry because of its potential therapeutic applications.

Scientific Research Applications
this compound has shown promising biological activity, particularly as an inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to the reactivation of silenced genes, making this compound a candidate for cancer therapy and other diseases linked to epigenetic modifications.

Drug Development Targeting Epigenetic Regulation
The primary applications of this compound lie in medicinal chemistry, particularly in drug development targeting epigenetic regulation. Its potential as an HDAC inhibitor positions it as a candidate for cancer therapeutics.

Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to fully elucidate its spectrum of activity and mechanism of action. This may open avenues for developing new antibiotics or antifungal agents.

Interaction Studies
Interaction studies have focused on understanding how this compound binds to histone deacetylases and other molecular targets. These studies typically employ techniques to elucidate the compound's mechanism of action and optimizing its pharmacological properties.

Structural Similarity
Several compounds share structural similarities with this compound:

  • Benzamide Derivatives These feature an amide group with various substitutions and exhibit histone deacetylase inhibition.
  • Sulfamoyl Compounds These have a sulfamoyl group attached to aromatic rings and show antimicrobial activity.
  • Thiophene-Based Compounds These contain a thiophene ring with different substituents and demonstrate anticancer properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Substituent Variations on the Heterocyclic Ring

The thiophene/thiazole/triazine rings and their substituents critically influence physicochemical and biological properties:

Compound Name Heterocyclic Ring Substituents on Ring Key Properties/Activity Evidence ID
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide (Target) Thiophene 3-CN Hypothesized enhanced binding via cyano group N/A
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole 4-(4-methylphenyl) Structural rigidity; potential bioactivity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole 4-(4-nitrophenyl) 119.09% activity in plant growth assays
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Oxazole Phenyl, sulfamoyl ethyl Synthesized via DMAP/ultrasonication
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide Triazine 3-Fluorophenyl High melting point (266–268°C)

Key Observations :

  • Electron-withdrawing groups (e.g., CN, NO₂) on heterocycles may enhance binding affinity to biological targets .
  • Thiophene vs. Thiazole : Thiophene’s lower aromaticity compared to thiazole could alter solubility and metabolic stability.
  • Triazine derivatives exhibit high thermal stability (melting points >250°C), likely due to planar, conjugated systems .

Sulfamoyl Group Modifications

Variations in the sulfamoyl substituents impact hydrophilicity and steric bulk:

Compound Name Sulfamoyl Substituents Notable Properties Evidence ID
Target Compound Bis(2-methoxyethyl) Enhanced solubility due to methoxy groups N/A
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide Bis(2-cyanoethyl) Increased electron deficiency; potential CYP inhibition
Methyl N-[[2-[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]carbonylamino]-6-ethanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]carbonyl]carbamate Bis(2-methoxyethyl) Complex pharmacokinetics (high MW: 583.7 g/mol)

Key Observations :

  • Methoxyethyl groups improve aqueous solubility, critical for bioavailability .

Physical and Spectral Properties

Compound Class Melting Point Range (°C) Optical Activity ([α]D) Spectral Characterization Evidence ID
Fluorinated Benzamides (e.g., 5f, 5g, 5h) 201–258 +9.3° to +11.7° ¹H/¹³C NMR, EI-MS, HPLC purity >95%
Target Compound Not reported Not reported Likely similar NMR/MS profiles N/A
Triazine Derivatives (e.g., 51–55) 237–279 N/A IR, NMR, elemental analysis

Key Observations :

  • Fluorinated analogues exhibit optical activity , suggesting chiral centers that could influence enantioselective interactions .
  • High melting points in triazine derivatives correlate with crystalline stability .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is a derivative of benzamide and sulfamoyl compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a benzamide core, a sulfamoyl group, and a cyanothiophene moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The sulfamoyl group is known to enhance solubility and bioavailability, while the cyanothiophene moiety may contribute to anti-inflammatory and anticancer activities. These interactions can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that derivatives of benzamide and sulfamoyl compounds often exhibit significant antimicrobial properties. In one study, similar compounds were evaluated for their efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum. The results showed that certain derivatives demonstrated good fungicidal activity, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Compounds with sulfamoyl groups have been studied for their anti-inflammatory effects. In vitro assays have shown that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of benzamide derivatives has been widely documented. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the cyanothiophene moiety could enhance this effect by targeting specific cancer cell receptors .

Case Studies

  • Study on Antifungal Activity : A series of benzamide derivatives were synthesized and tested against fungal pathogens. Among them, several compounds exhibited higher antifungal activity than standard treatments at concentrations as low as 100 mg/L .
  • Anti-inflammatory Screening : In a controlled study, a related compound was shown to significantly reduce levels of TNF-alpha in macrophages, highlighting its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent investigation into similar sulfamoyl-containing compounds revealed that they could inhibit tumor growth in xenograft models, suggesting that this compound might also be effective against specific cancer types .

Data Summary Table

Biological ActivityCompound TestedResultReference
AntifungalBenzamide derivativesEffective against B. cinerea
Anti-inflammatorySulfamoyl derivativeReduced TNF-alpha levels
AnticancerSulfamoyl-containing compoundsInhibited tumor growth

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves a multi-step process:

Sulfamoyl group introduction : Reacting a benzamide precursor with bis(2-methoxyethyl)sulfamoyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DCM) .

Thiophene coupling : The 3-cyanothiophen-2-yl amine is coupled to the sulfamoylbenzamide intermediate using carbodiimide coupling agents (e.g., EDCI) in the presence of a base (e.g., triethylamine) .

  • Critical conditions : Temperature control (0–25°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize side reactions. Yields are typically 50–70% after purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

  • Recommended methods :

  • Structural confirmation : ¹H/¹³C NMR to identify proton environments (e.g., sulfamoyl methylene protons at δ 3.4–3.6 ppm) and FT-IR for functional groups (S=O stretch at ~1150 cm⁻¹) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm ≥95% purity .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z ~476.12) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening protocols :

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools aid in designing analogs?

  • SAR strategies :

  • Electron-withdrawing groups : Introducing cyano or sulfonyl substituents on the thiophene ring to improve target binding .
  • Solubility optimization : Replacing 2-methoxyethyl groups with PEG-like chains to enhance aqueous solubility .
    • Computational tools : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR kinase) and DFT calculations to assess electronic effects .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Troubleshooting steps :

Purity verification : Re-analyze compound batches via HPLC and HRMS to rule out degradation .

Assay standardization : Validate cell culture conditions (e.g., passage number, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Target validation : Employ siRNA knockdown or CRISPR-edited cell lines to confirm specificity .

Q. What methodologies are effective for identifying the compound’s molecular targets in complex biological systems?

  • Approaches :

  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates after compound treatment .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

**How can the compound’s stability under physiological conditions be systematically evaluated?

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